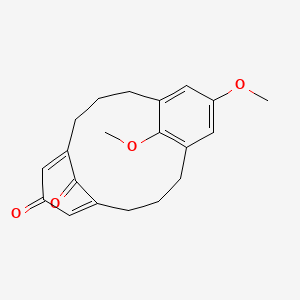
15,17-Dimethoxytricyclo(11.3.1.1(5,9))octadeca-1(17),5,8,13,15-pentaene-7,18-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
15,17-Dimethoxytricyclo(11.3.1.1(5,9))octadeca-1(17),5,8,13,15-pentaene-7,18-dione is a complex organic compound with the molecular formula C20H22O4. This compound is characterized by its intricate tricyclic structure, which includes multiple aromatic rings and functional groups such as methoxy and ketone groups .
Preparation Methods
The synthesis of 15,17-Dimethoxytricyclo(11.3.1.1(5,9))octadeca-1(17),5,8,13,15-pentaene-7,18-dione involves several steps, typically starting with simpler aromatic compounds. The synthetic route often includes:
Formation of the tricyclic core: This can be achieved through cyclization reactions involving aromatic precursors.
Introduction of methoxy groups: Methoxylation reactions are employed to introduce methoxy groups at specific positions on the aromatic rings.
Formation of ketone groups: Oxidation reactions are used to convert specific carbon atoms into ketone groups.
Industrial production methods may involve optimizing these reactions for higher yields and purity, often using catalysts and controlled reaction conditions to ensure consistency and efficiency .
Chemical Reactions Analysis
15,17-Dimethoxytricyclo(11.3.1.1(5,9))octadeca-1(17),5,8,13,15-pentaene-7,18-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to convert ketone groups into alcohols.
Substitution: Aromatic substitution reactions can replace methoxy groups with other functional groups.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
15,17-Dimethoxytricyclo(11.3.1.1(5,9))octadeca-1(17),5,8,13,15-pentaene-7,18-dione has several scientific research applications:
Chemistry: It is used as a model compound to study complex aromatic systems and reaction mechanisms.
Biology: The compound’s interactions with biological molecules are studied to understand its potential biological activity.
Medicine: Research is conducted to explore its potential therapeutic effects, particularly in areas like anti-inflammatory and anticancer activities.
Mechanism of Action
The mechanism of action of 15,17-Dimethoxytricyclo(11.3.1.1(5,9))octadeca-1(17),5,8,13,15-pentaene-7,18-dione involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s structure allows it to fit into active sites of enzymes, potentially inhibiting or modifying their activity. The pathways involved may include signal transduction pathways and metabolic pathways, depending on the specific biological context.
Comparison with Similar Compounds
Similar compounds to 15,17-Dimethoxytricyclo(11.3.1.1(5,9))octadeca-1(17),5,8,13,15-pentaene-7,18-dione include other tricyclic aromatic compounds with methoxy and ketone groups. These compounds share similar structural features but may differ in the position and number of functional groups. Examples include:
This compound stereoisomers: These have the same molecular formula but different spatial arrangements of atoms.
Other tricyclic aromatic ketones: Compounds with similar tricyclic cores but different substituents.
The uniqueness of this compound lies in its specific arrangement of methoxy and ketone groups, which confer distinct chemical and biological properties.
Properties
CAS No. |
71461-29-5 |
|---|---|
Molecular Formula |
C20H22O4 |
Molecular Weight |
326.4 g/mol |
IUPAC Name |
15,17-dimethoxytricyclo[11.3.1.15,9]octadeca-1(16),5,8,13(17),14-pentaene-7,18-dione |
InChI |
InChI=1S/C20H22O4/c1-23-18-11-15-7-3-5-13-9-17(21)10-14(19(13)22)6-4-8-16(12-18)20(15)24-2/h9-12H,3-8H2,1-2H3 |
InChI Key |
VCEDWTLHLIZOJL-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC2=C(C(=C1)CCCC3=CC(=O)C=C(C3=O)CCC2)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![17-(benzimidazol-1-yl)-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15-decahydro-1H-cyclopenta[a]phenanthren-3-ol](/img/structure/B12813577.png)
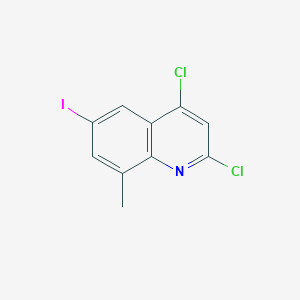
![1-(ethoxymethyl)-1H-benzo[d]imidazol-2-amine](/img/structure/B12813588.png)
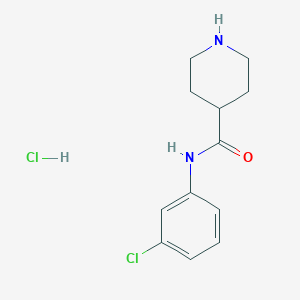
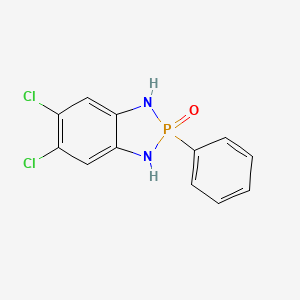
![2-(3,4-dihydroxyphenyl)-5,7-dihydroxy-3-[(3S,4S,6S)-3,4,5-trihydroxy-6-[[(2S,3R,5S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxymethyl]oxan-2-yl]oxychromen-4-one](/img/structure/B12813615.png)

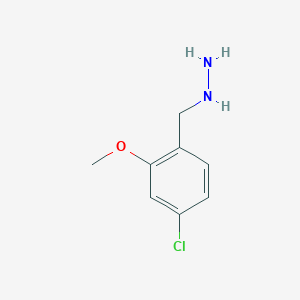
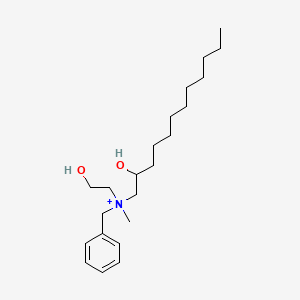
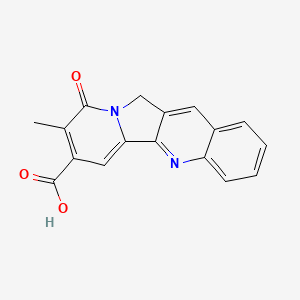
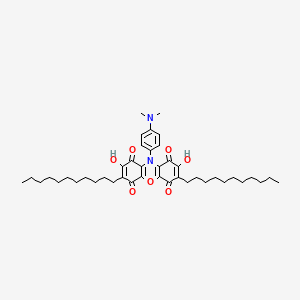
![1-[(2R,4R,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-2-sulfanylidenepyrimidin-4-one](/img/structure/B12813665.png)
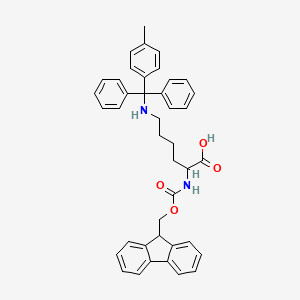
![(4R,5S,6S)-3-[(3S,5S)-5-[(3-carboxyphenyl)carbamoyl]pyrrolidin-3-yl]sulfanyl-6-(1-hydroxyethyl)-4-methyl-7-oxo-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylic acid sodium, ZD-443 sodium](/img/structure/B12813690.png)
